molecular formula C17H14Cl2N2O2 B11557880 N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide

N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide

Cat. No.: B11557880
M. Wt: 349.2 g/mol
InChI Key: POFFVNWUGXTYIQ-RGVLZGJSSA-N
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Description

N’-[(E)-(2,6-dichlorophenyl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,6-dichlorophenyl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 4-(prop-2-en-1-yloxy)benzohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid or base to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of N’-[(E)-(2,6-dichlorophenyl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,6-dichlorophenyl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in a variety of substituted hydrazones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(2,6-dichlorophenyl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide
  • N’-[(E)-(2,6-dichlorophenyl)methylidene]-4-(methoxy)benzohydrazide

Uniqueness

N’-[(E)-(2,6-dichlorophenyl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide stands out due to its unique structural features, such as the presence of the prop-2-en-1-yloxy group, which may contribute to its distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H14Cl2N2O2

Molecular Weight

349.2 g/mol

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-prop-2-enoxybenzamide

InChI

InChI=1S/C17H14Cl2N2O2/c1-2-10-23-13-8-6-12(7-9-13)17(22)21-20-11-14-15(18)4-3-5-16(14)19/h2-9,11H,1,10H2,(H,21,22)/b20-11+

InChI Key

POFFVNWUGXTYIQ-RGVLZGJSSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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